8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(Benzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its bicyclic structure
Scientific Research Applications
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One common method includes the reaction of norbornene with benzenesulfonyl chloride in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: A structurally similar compound with different functional groups.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.
Bicyclo[3.3.1]nonadiene: Another bicyclic compound with a different ring size and functional groups.
Uniqueness
8-(Benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and potential applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
IUPAC Name |
8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,13-7-2-1-3-8-13)14-11-5-4-6-12(14)10-9-11/h1-5,7-8,11-12H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHMKAAHDZUTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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